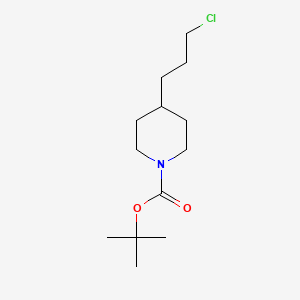

tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3-chloropropyl substituent at the 4-position of the piperidine ring. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceutical chemistry. The Boc group serves to protect the secondary amine during multi-step reactions, while the chloropropyl chain provides a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24ClNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOGZGXKHUQLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate as a Key Intermediate

A common precursor to this compound is tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This compound is prepared by bromination of tert-butyl 4-oxo-piperidine-1-carboxylate under controlled conditions:

| Step | Reagents and Conditions | Details | Yield |

|---|---|---|---|

| Bromination | 4-Oxo-piperidine-1-carboxylate tert-butyl ester, bromine, aluminum chloride catalyst, tetrahydrofuran (THF), diethyl ether, 0-5 °C, 24 hours | Solution of 10 g (50 mmol) of 4-oxo-piperidine-1-carboxylate tert-butyl ester and 0.67 g (5 mmol) AlCl3 in 30 mL THF and 30 mL diethyl ether cooled to 0 °C; bromine (2.6 mL, 50 mmol) added dropwise over 30 min; stirred 24 h at 0-5 °C; solids filtered and mother liquor concentrated; crude triturated with diethyl ether and dried | 73% |

NMR data: 1.51 ppm (9H, s), 2.42-2.48 ppm (1H, m), 3.04 ppm (1H, m), 3.59-3.74 ppm (2H, m), 3.97 ppm (2H, m), 4.33 ppm (1H, m)

Mass (m/z): 278 (M+H), 280 (M+3H)+.

Nucleophilic Substitution to Introduce Chloropropyl Group

The bromide intermediate can be subjected to nucleophilic substitution with a chloropropyl nucleophile or equivalent to install the 3-chloropropyl substituent at the 4-position. While direct examples with chloropropyl nucleophiles are scarce, analogous substitution reactions with thiourea or other nucleophiles have been reported, indicating the feasibility of substitution at the 3-bromo position.

For example, substitution with thiourea to form thiazolo derivatives occurs efficiently under reflux in isopropanol or DMF:

| Step | Reagents and Conditions | Details | Yield |

|---|---|---|---|

| Thiourea substitution | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, thiourea, isopropanol, reflux at 90 °C for 1 hour | Suspension of 1.0 g (3.59 mmol) bromide intermediate and 0.33 g (4.30 mmol) thiourea in 10 mL isopropanol refluxed; reaction monitored by TLC; product isolated by concentration and washing | 99% |

Alternative conditions in DMF at 120 °C for 3 hours yield 47% of product. This demonstrates the reactivity of the bromide intermediate towards nucleophilic substitution, suggesting that chloropropyl nucleophiles or equivalents could be used similarly to introduce the 3-chloropropyl group.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | tert-Butyl 4-oxo-piperidine-1-carboxylate | Starting material | Commercial or prepared | - | Precursor |

| 2 | tert-Butyl 3-bromo-4-oxo-piperidine-1-carboxylate | Bromine, AlCl3, THF, diethyl ether | 0-5 °C, 24 h | 73% | Bromination at 3-position |

| 3 | This compound (target) | 3-chloropropyl nucleophile or equivalent | Nucleophilic substitution | Variable | Proposed substitution step |

| 4 | Alternative: Thiourea substitution | Thiourea, isopropanol or DMF | Reflux, 1-3 h | 47-99% | Demonstrates nucleophilic substitution feasibility |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic signals of the tert-butyl group (~1.4-1.5 ppm, singlet, 9H), methylene protons adjacent to nitrogen and halogen, and multiplets corresponding to piperidine ring protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights (e.g., m/z 278 for bromide intermediate, m/z 256 for thiazolo derivatives).

- Chromatography: Products are purified by silica gel chromatography using hexane/ethyl acetate or methylene chloride/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals .

Biology and Medicine: In biological and medical research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with various molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with three structurally related piperidine derivatives:

Key Observations:

- Reactivity : The 3-chloropropyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), whereas the hydroxypropyl analog (CAS 156185-63-6) is more suited for esterification or oxidation reactions due to its hydroxyl group .

- Electronic Effects: The electron-withdrawing chlorine in the chloropropyl group enhances the electrophilicity of adjacent carbons, contrasting with the electron-donating amino group in the pyridinyl analog, which stabilizes resonance structures in heterocyclic systems .

Physical and Chemical Properties

Biological Activity

tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C13H24ClNO2

- Molecular Weight : 253.79 g/mol

- CAS Number : 165530-45-0

The compound belongs to the class of piperidine derivatives, which are known for their versatility in medicinal chemistry. Its unique chloropropyl substitution enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

- Receptor Modulation : It interacts with various receptors, potentially modulating biological pathways that are crucial for therapeutic effects.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across several domains:

- Pharmaceutical Applications :

-

Research Applications :

- It is utilized in studies investigating the effects of piperidine derivatives on cellular processes and enzyme activities.

- The compound's ability to serve as a model for understanding interactions between similar molecules enhances its utility in medicinal chemistry research.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl 4-(3-chloropropyl)-4-cyanopiperidine-1-carboxylate | C14H24ClN2O2 | Contains a cyano group, enhancing reactivity |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | Features a hydroxymethyl group, differing in properties |

| tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | C13H22N2O2 | Incorporates an amino group, indicating different activity |

This table illustrates how the chloropropyl substitution influences its biological interactions and synthetic utility.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

- A study demonstrated that this compound can significantly modulate receptor activity, which could lead to therapeutic applications in treating conditions related to neurotransmitter imbalances .

- Another investigation highlighted its potential role in inhibiting pyroptosis in macrophages, suggesting anti-inflammatory properties that could be beneficial in various disease contexts .

Q & A

Q. What are the critical safety precautions for handling tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For respiratory protection, employ a NIOSH-certified respirator (e.g., P95 for particulates or OV/AG cartridges for vapors) when handling powders or aerosols .

- Storage: Store in a cool, dry, ventilated area away from heat sources and incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture ingress, which may hydrolyze the Boc-protecting group .

- Emergency Protocols: In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention. Use dry chemical or CO₂ fire extinguishers for combustion events, as water may spread the fire .

Q. How is this compound typically used as an intermediate in organic synthesis?

Methodological Answer:

- Boc Deprotection: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in dichloromethane) to yield the free piperidine amine, enabling further functionalization .

- Alkylation Reactions: The 3-chloropropyl side chain can participate in nucleophilic substitutions. For example, reaction with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) forms secondary amines or thioethers, respectively .

- Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may utilize boronate derivatives of the piperidine core, though this requires prior functional group interconversion .

Q. What purification methods are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .

- Recrystallization: Dissolve the crude product in hot ethanol or ethyl acetate, then cool to −20°C for slow crystallization. Filter and dry under vacuum to remove residual solvents .

- HPLC: For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the 3-chloropropyl moiety to improve yields?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) for cross-coupling reactions. Ligands such as XPhos or SPhos enhance selectivity for aryl halide partners .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nucleophiles (e.g., amines), while toluene minimizes side reactions like elimination .

- Temperature Control: Maintain reactions at 60–80°C for SN2 substitutions to balance reactivity and decomposition risks. Use microwave-assisted synthesis for accelerated kinetics .

Q. How should researchers address contradictory stability data reported in different SDS documents?

Methodological Answer:

- Experimental Validation: Perform differential scanning calorimetry (DSC) to determine decomposition temperatures. Compare results with literature claims (e.g., SDS stating "stable up to 150°C" vs. observed exothermic events at 120°C) .

- Moisture Sensitivity Tests: Store samples under controlled humidity (e.g., 40% RH) and monitor via FTIR for Boc group hydrolysis (appearance of ~3300 cm⁻¹ N-H stretches) .

- Long-Term Stability Studies: Use accelerated aging protocols (40°C/75% RH for 6 months) and analyze purity via HPLC to assess degradation products .

Q. What strategies resolve crystallization failures during piperidine derivative synthesis?

Methodological Answer:

- Seeding: Introduce a small quantity of pre-formed crystals to induce nucleation. Ensure the seed crystal matches the desired polymorph .

- Solvent Optimization: Screen solvents with varying polarities (e.g., ethyl acetate, acetonitrile) using high-throughput crystallography platforms. Add antisolvents (e.g., hexane) dropwise to supersaturate the solution .

- Crystal Structure Analysis: If crystallization persists, use single-crystal X-ray diffraction (SHELX programs) to identify packing inefficiencies and adjust substituent bulkiness .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across sources?

Methodological Answer:

- Solubility Testing: Prepare saturated solutions in DMSO, water, and ethanol. Filter and quantify dissolved compound via UV-Vis (λmax ~270 nm for piperidine derivatives) .

- Partition Coefficient (LogP): Calculate experimentally using shake-flask methods (octanol/water) and compare with computational predictions (e.g., PubChem data). Discrepancies >1 log unit suggest measurement errors or impurities .

Q. Why do different SDS documents report varying acute toxicity classifications?

Methodological Answer:

- Toxicity Reassessment: Conduct acute oral toxicity tests in rodents (OECD 423 guidelines). Compare observed LD₅₀ values with SDS claims (e.g., Category 4: 300–2000 mg/kg) .

- Impurity Profiling: Analyze commercial batches via LC-MS to identify toxic byproducts (e.g., chlorinated side chains) that may influence classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.